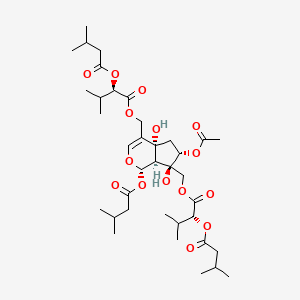
4-amino-3-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-2-methyl-4-oxobutanoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AB-CHMINACA is a cyclohexyl-substituted derivative of the indazole-based synthetic cannabinoid, AB-FUBINACA. AB-CHMINACA metabolite M6 is a potential metabolite in which the carboxamide-linked aminocarbonyl-2-methylpropyl side chain associated with both AB-CHMINACA and AB-FUBINACA features an additional carboxyl group. The physiological and toxicological properties of this compound have not been determined. This product is intended for research and forensic applications.
Wissenschaftliche Forschungsanwendungen
Chemical and Pharmacological Characterization
Identification and Characterization : Studies have identified and characterized compounds structurally related to 4-amino-3-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-2-methyl-4-oxobutanoic acid. Such research includes the synthesis and analytical characterization of related compounds, emphasizing the importance of accurate identification due to the potential for mislabeling in research chemicals. This emphasizes the critical need for precise chemical analysis in the field of synthetic cannabinoids (McLaughlin et al., 2016).
Receptor Agonist Evaluation : Research on similar compounds has included evaluating their activities as CB1/CB2 receptor agonists. The findings from these studies provide insight into the pharmacological properties of these compounds, which can be crucial for understanding their effects in forensic cases (Doi et al., 2017).
Legal and Regulatory Aspects
Regulatory Classification : Some studies have discussed the legal status of related compounds, highlighting their placement into Schedule I of the Controlled Substances Act. This classification impacts the regulatory controls and sanctions applicable to those who handle such substances (Federal register, 2017).
Impact on Public Safety : Other research emphasizes the need for scheduling these substances due to the potential hazard they pose to public safety. This reflects the broader societal implications of the use and distribution of such compounds (Federal register, 2015).
Analytical and Forensic Considerations
Analytical Methods for Detection : Studies have developed sensitive analytical methods for detecting and quantifying related synthetic cannabinoids in biological samples, crucial for forensic investigations. This highlights the importance of advanced analytical techniques in the detection of these compounds (Yeter, 2020).
Metabolism and Biomarkers : Research on metabolism by human liver microsomes of similar drugs provides insights into potential biomarkers for monitoring their intake. Understanding the metabolism of these compounds is essential for both clinical and forensic purposes (Li et al., 2018).
Eigenschaften
Produktname |
4-amino-3-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-2-methyl-4-oxobutanoicacid |
|---|---|
Molekularformel |
C20H26N4O4 |
Molekulargewicht |
386.5 |
IUPAC-Name |
4-amino-3-[[1-(cyclohexylmethyl)indazole-3-carbonyl]amino]-2-methyl-4-oxobutanoic acid |
InChI |
InChI=1S/C20H26N4O4/c1-12(20(27)28)16(18(21)25)22-19(26)17-14-9-5-6-10-15(14)24(23-17)11-13-7-3-2-4-8-13/h5-6,9-10,12-13,16H,2-4,7-8,11H2,1H3,(H2,21,25)(H,22,26)(H,27,28) |
InChI-Schlüssel |
DQRRHTCQQGYUSD-UHFFFAOYSA-N |
SMILES |
CC(C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3)C(=O)O |
Synonyme |
4-amino-3-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-2-methyl-4-oxobutanoic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






